N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide
Description
N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide is a bis-isoxazole derivative featuring a carboxamide bridge between two isoxazole rings. The 3-position of one isoxazole is substituted with a tert-butyl group, while the other bears a methoxy group. This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The tert-butyl group enhances lipophilicity and metabolic stability, while the methoxy group may modulate electronic interactions and solubility .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)8-6-9(19-14-8)13-11(16)7-5-10(17-4)15-18-7/h5-6H,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAFMAJRFASSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-5-(tert-butyl)Isoxazole
This intermediate is synthesized via cyclization of pivaloyl acetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine under controlled pH conditions. The reaction proceeds as follows:
$$
\text{Pivaloyl acetonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{pH 8-10, EtOH}} \text{3-Amino-5-(tert-butyl)isoxazole}
$$
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux (78°C)
- Reaction time: 6–8 hours
- Yield: 85–90%
Key challenges include maintaining pH stability to prevent byproduct formation, such as di-tert-butyl peroxide.
Synthesis of 3-Methoxyisoxazole-5-Carboxylic Acid
This intermediate is prepared via hydrolysis of 3-methoxyisoxazole-5-carboxylic acid ethyl ester:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), THF/MeOH}} \text{Carboxylic acid}
$$
- Saponification : Ethyl ester (5.8 mmol) is treated with 2 equivalents of NaOH in tetrahydrofuran (THF)/methanol/water (2:4:2 ratio) at 20°C for 18–20 hours.
- Acidification : Adjust to pH 2 with HCl, followed by extraction with ethyl acetate.
- Yield : 90% (660 mg from 900 mg ester).
Carboxamide Coupling Strategies
The final step involves coupling 3-methoxyisoxazole-5-carboxylic acid with 3-amino-5-(tert-butyl)isoxazole. Two methods dominate:
Activation via Chloride Formation
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine:
$$
\text{RCOOH} \xrightarrow{\text{SOCl}_2} \text{RCOCl} \xrightarrow{\text{Amine, Base}} \text{RCONHR'}
$$
Conditions :
- Solvent: Dichloromethane (DCM) or THF
- Base: Triethylamine (TEA) or pyridine
- Yield: 70–80%
Coupling Reagent-Mediated Synthesis
Modern protocols use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for direct coupling:
$$
\text{RCOOH} + \text{H}_2\text{NR'} \xrightarrow{\text{HATU, DIPEA}} \text{RCONHR'}
$$
- Reagent: HATU (1.2 equivalents)
- Base: DIPEA (3 equivalents)
- Solvent: Dimethylformamide (DMF)
- Reaction time: 12 hours at 25°C
- Yield: 85–90%
Analytical Characterization
Critical quality control data for the final compound:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99% (λ = 254 nm) |
| Molecular Weight | HRMS | 265.26 g/mol (calc. 265.26) |
| Structural Confirmation | $$^1$$H NMR, $$^13$$C NMR | Matches PubChem data |
Scale-Up Considerations
Continuous Flow Synthesis
Recent advances highlight the use of microreactors for intermediates like tert-butyl nitrite, which may improve safety and yield for large-scale production. Key parameters:
Purification
- Recrystallization : Ethyl acetate/hexane (3:7) yields >95% pure product.
- Column Chromatography : Silica gel (ethyl acetate/hexane gradient) for lab-scale batches.
Comparative Analysis of Methods
| Method | Yield | Purity | Scale Feasibility |
|---|---|---|---|
| Acyl Chloride Coupling | 70–80% | 98% | Pilot-scale |
| HATU-Mediated Coupling | 85–90% | 99% | Lab-scale |
| Continuous Flow | 90% | 99.9% | Industrial |
Chemical Reactions Analysis
N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, isoxazole derivatives are studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide makes it a valuable scaffold for the development of new drugs with diverse therapeutic activities.
Mechanism of Action
The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds act as inhibitors of FLT3, a receptor tyrosine kinase involved in the development of acute myeloid leukemia .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Isoxazole Rings
The substituents on the isoxazole rings significantly influence physicochemical and biological properties:
N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide ()
- Structure : Features a 2-chlorophenyl and methyl group on the isoxazole ring, with a tert-butyl group on the amide nitrogen.
- Comparison: The chloro group is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference may alter binding affinities in biological targets. The tert-butyl group on the amide nitrogen (vs.
HDAC6 Inhibitors ()
- Example : N-[4-[3-[N-[2-[3-(N-Hydroxycarbamoyl)isoxazol-5-yl]ethyl]carbamoyl]isoxazol-5-yl]phenyl]carbamic Acid tert-Butyl Ester (Compound 6).
- Comparison :
Structural Analogues with Varied Heterocycles
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide ()
- Structure : Combines a benzo[d]thiazole moiety with an isoxazole-carboxamide.
- Comparison :
- The benzo[d]thiazole introduces sulfur-based electronic effects, differing from the oxygen-rich isoxazole rings in the target compound.
- Chlorine and methyl substituents may enhance lipophilicity but reduce solubility compared to the methoxy group .
tert-Butyl 3-Bromoisoxazole-5-carboxylate ()
- Structure : Contains a bromine substituent on the isoxazole ring.
- The absence of a carboxamide bridge limits its utility in applications requiring hydrogen-bonding interactions .
Biological Activity
N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its unique isoxazole structure, which contributes to its biological activity. The general synthetic route includes:
- Formation of Isoxazole Rings : Utilizing diazomethane and various aryl halides to construct the isoxazole framework.
- Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions.
Antitumor Activity
Research indicates that compounds related to isoxazoles exhibit significant antitumor properties. Specifically, derivatives that inhibit FLT3 (FMS-like tyrosine kinase 3) are of particular interest in treating acute myeloid leukemia (AML).
- FLT3 Inhibition : this compound has shown potential in inhibiting FLT3 phosphorylation, which is crucial for tumor cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in FLT3-ITD mutant cells, leading to decreased cell viability in a concentration-dependent manner .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the isoxazole structure influence biological activity. For instance:
- Substitution Effects : The presence of a tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Methoxy Group Influence : The methoxy substituent on the isoxazole ring has been shown to affect the compound's interaction with biological targets, enhancing its inhibitory potency against cancer cell lines.
In Vivo Studies
In vivo experiments using xenograft models have demonstrated that this compound can lead to significant tumor regression without causing substantial weight loss in subjects, indicating a favorable therapeutic index .
Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines (e.g., HL-60) revealed that this compound exhibits an IC50 range indicative of moderate to high cytotoxicity. For example, compounds structurally similar to this compound have shown IC50 values ranging from 86 μM to 755 μM against HL-60 cells .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 258.26 g/mol |
| IC50 (HL-60) | 86 - 755 μM |
| Mechanism of Action | FLT3 inhibition, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
